FAAH/cPLA2|A-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FAAH/cPLA2|A-IN-1 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and cytosolic phospholipase A2 alpha (cPLA2α). This compound demonstrates potent inhibitory activity with half-maximal inhibitory concentrations (IC50) of 32 nM for FAAH and 47 nM for cPLA2α . FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide, while cPLA2α is involved in the release of arachidonic acid from membrane phospholipids . The inhibition of these enzymes has significant implications for the treatment of various conditions, including pain, inflammation, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of FAAH/cPLA2|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a tetrazolylalkanoic acid derivative, followed by its reaction with various reagents to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for research and potential therapeutic applications .
化学反应分析
Types of Reactions: FAAH/cPLA2|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against FAAH and cPLA2α .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced inhibitory activity and improved pharmacokinetic properties . These derivatives are often tested for their efficacy in inhibiting FAAH and cPLA2α and their potential therapeutic applications .
科学研究应用
FAAH/cPLA2|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the mechanisms of FAAH and cPLA2α inhibition and to develop new inhibitors with improved properties . In biology, this compound is used to investigate the role of endocannabinoids and arachidonic acid in various physiological processes and disease states . In medicine, this compound has potential therapeutic applications for the treatment of pain, inflammation, neurodegenerative diseases, and other conditions associated with dysregulated FAAH and cPLA2α activity . In industry, this compound is used in the development of new drugs and therapeutic agents targeting FAAH and cPLA2α .
作用机制
FAAH/cPLA2|A-IN-1 exerts its effects by inhibiting the enzymatic activity of FAAH and cPLA2α . FAAH is responsible for the hydrolysis of endocannabinoids, such as anandamide, into arachidonic acid and ethanolamine . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects . cPLA2α, on the other hand, is involved in the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids . Inhibition of cPLA2α by this compound reduces the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
FAAH/cPLA2|A-IN-1 is unique in its dual inhibitory activity against both FAAH and cPLA2α, which distinguishes it from other compounds that target only one of these enzymes . Similar compounds include other FAAH inhibitors, such as URB597 and PF-04457845, and cPLA2α inhibitors, such as AACOCF3 and pyrrophenone . this compound’s ability to simultaneously inhibit both enzymes provides a broader therapeutic potential for conditions involving dysregulated endocannabinoid and arachidonic acid pathways .
属性
分子式 |
C19H26N4O5 |
---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-[2-[3-(4-hexoxyphenoxy)-2-oxopropyl]tetrazol-5-yl]propanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-2-3-4-5-12-27-16-6-8-17(9-7-16)28-14-15(24)13-23-21-18(20-22-23)10-11-19(25)26/h6-9H,2-5,10-14H2,1H3,(H,25,26) |
InChI 键 |
KMPUSKXQZPYLMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)OCC(=O)CN2N=C(N=N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。